

Structural Elucidation of Oct-4-en-6-yn-1-ol: A Spectroscopic Guide

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Compound of Interest

Compound Name: Oct-4-EN-6-YN-1-OL

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This technical guide provides a comprehensive overview of the structural elucidation of **Oct-4-en-6-yn-1-ol**. Due to the absence of specific experimental data for this compound in publicly available literature, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It outlines the general experimental protocols for acquiring such data and illustrates the logical workflow for structural determination.

Chemical Structure

Oct-4-en-6-yn-1-ol is an organic molecule with the molecular formula $C_8H_{12}O$. Its structure contains a primary alcohol, a disubstituted alkene (E/Z isomerism is possible), and a terminal alkyne.

Structure: $CH\equiv C-CH=CH-CH_2-CH_2-CH_2-OH$

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Oct-4-en-6-yn-1-ol**. These predictions are based on standard spectroscopic correlation tables and data for similar functional groups found in related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR Data (in $CDCl_3$, 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------|
| ~3.7 | t | 2H | H-1 |
| ~1.6 | m | 2H | H-2 |
| ~2.2 | m | 2H | H-3 |
| ~5.5 - 6.2 | m | 2H | H-4, H-5 |
| ~2.8 | d | 1H | H-7 |
| ~2.0 | s | 1H | H-8 |
| ~1.5 | br s | 1H | -OH |

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

| Chemical Shift (δ , ppm) | Carbon |
|----------------------------------|----------|
| ~62 | C-1 |
| ~32 | C-2 |
| ~30 | C-3 |
| ~110 - 140 | C-4, C-5 |
| ~80 | C-6 |
| ~70 | C-7 |
| ~83 | C-8 |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for an alcohol containing alkene and alkyne functionalities.

| m/z | Interpretation |
|-----|---|
| 124 | [M] ⁺ (Molecular Ion) |
| 106 | [M - H ₂ O] ⁺ (Loss of water)[1][2][3] |
| 95 | [M - C ₂ H ₅] ⁺ (Alpha cleavage)[1][2][3] |
| 81 | [M - C ₃ H ₇] ⁺ |
| 67 | |
| 55 | |
| 41 | |
| 31 | [CH ₂ OH] ⁺ (Alpha cleavage)[1][2][3] |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the alcohol, alkene, and alkyne functional groups.

| Frequency (cm ⁻¹) | Functional Group | Description |
|-------------------------------|------------------|-----------------------------|
| ~3300 (broad) | O-H | Alcohol stretching[4][5] |
| ~3300 (sharp) | ≡C-H | Alkyne C-H stretching[6][7] |
| ~3020 | =C-H | Alkene C-H stretching[4] |
| ~2940, ~2870 | C-H | Alkane C-H stretching[4] |
| ~2120 | C≡C | Alkyne C-C stretching[6][7] |
| ~1650 | C=C | Alkene C-C stretching[4][7] |
| ~1050 | C-O | Alcohol C-O stretching[5] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data required for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **^1H NMR:** Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR:** Acquire a one-dimensional carbon NMR spectrum. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ^{13}C .
- **2D NMR (COSY, HSQC, HMBC):**
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings (^3JHH).
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Correlates protons and carbons separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

Mass Spectrometry (MS)

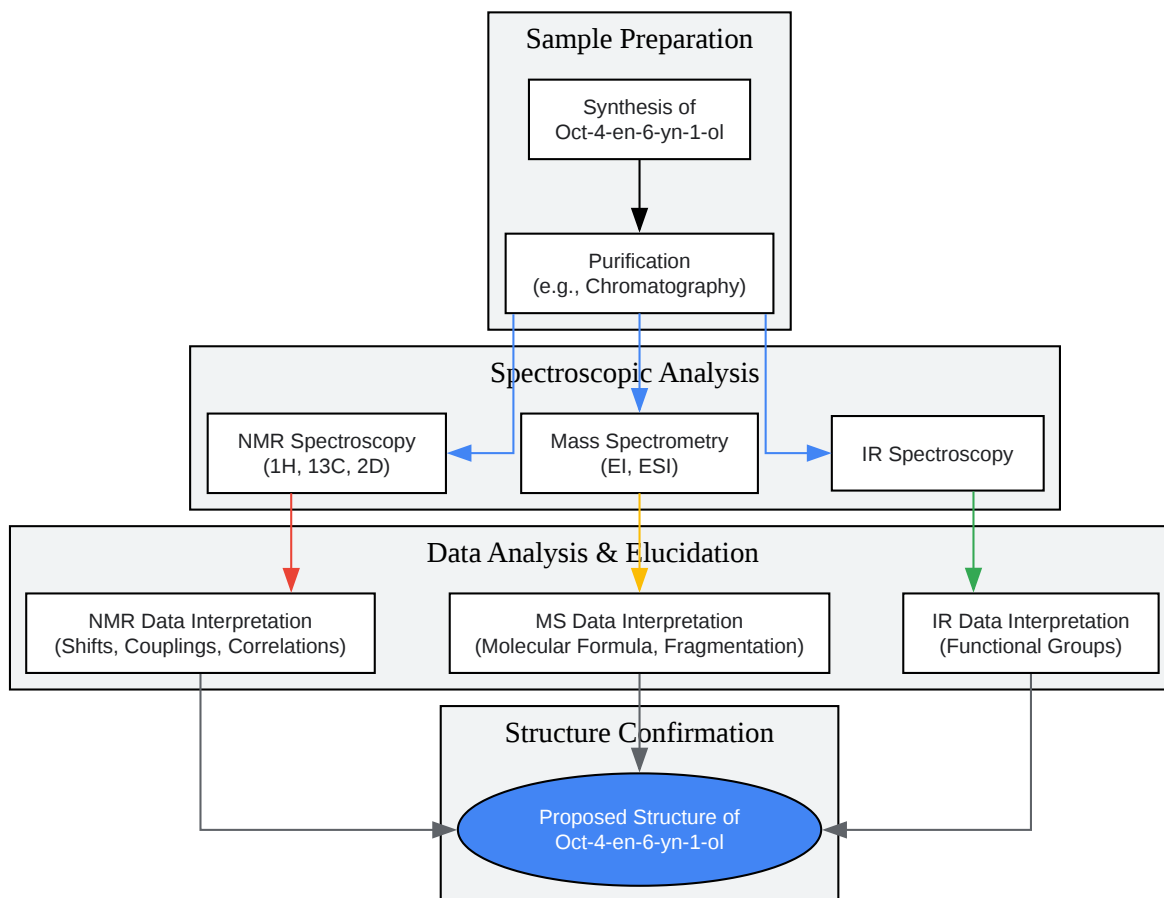
- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS and often yield a prominent molecular ion peak.
- **Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap) to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the liquid directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates or ATR crystal should be taken first and subtracted from the sample spectrum.

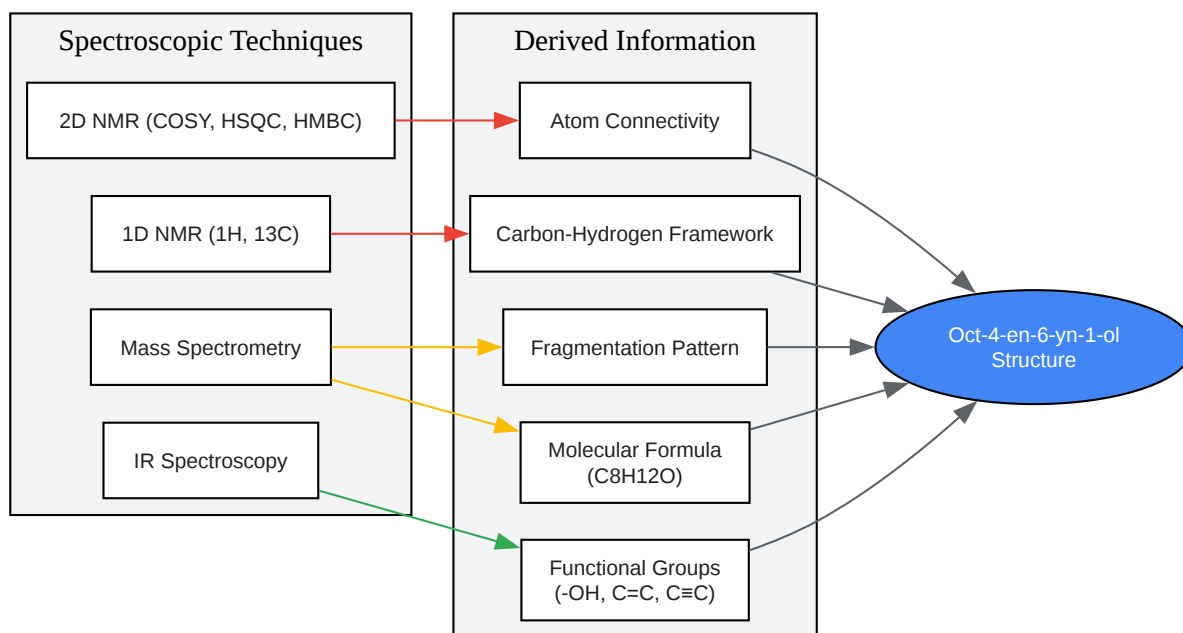
Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the structural elucidation process.



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Caption: Experimental workflow for the structural elucidation of **Oct-4-en-6-yn-1-ol**.



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Caption: Logical relationships of spectroscopic data in structural elucidation.

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